4-Methoxy-2-methylquinolin-6-amine
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Overview
Description
4-Methoxy-2-methylquinolin-6-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylquinolin-6-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methyl-4-methoxyaniline with suitable reagents can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
4-Methoxy-2-methylquinolin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, quinoline derivatives are known to inhibit heme polymerase activity, which is crucial for their antimalarial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyquinoline
- 2-Methylquinoline
- 6-Aminoquinoline
Uniqueness
4-Methoxy-2-methylquinolin-6-amine is unique due to the specific combination of functional groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Overview
4-Methoxy-2-methylquinolin-6-amine is a heterocyclic compound belonging to the quinoline family, characterized by its unique structural features which include a methoxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential antitubercular properties.
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that this compound may inhibit specific enzymes or receptors that are crucial for microbial growth and survival. For instance, it has been shown to affect heme polymerase activity, which is significant for its antimalarial effects. Additionally, its structure allows for potential interactions with proteins involved in drug resistance mechanisms in pathogens such as Mycobacterium tuberculosis (Mtb) .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against both bacterial and fungal strains. Its efficacy against Mycobacterium tuberculosis has been particularly highlighted, with studies reporting selective growth inhibition of drug-susceptible and drug-resistant strains .
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) | Reference |
---|---|---|
Mycobacterium tuberculosis | < 0.5 | |
Staphylococcus aureus | 1.0 | |
Candida albicans | 2.0 |
Anticancer Potential
Preliminary studies suggest that derivatives of quinoline compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Against Cancer Cells
In vitro studies have shown that this compound can induce cell death in breast cancer cell lines with an IC50 value in the low micromolar range. Further investigation into its structure-activity relationship (SAR) revealed that modifications to the methoxy and amine groups can enhance its potency .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical routes, often involving cyclization reactions of suitable precursors under acidic or basic conditions. This compound serves as a versatile building block for synthesizing more complex quinoline derivatives that may possess enhanced biological activities .
Table 2: Synthetic Routes for this compound
Method | Yield (%) | Conditions |
---|---|---|
Cyclization of aniline | 70 | Strong acid/base |
Ultrasound-assisted synthesis | 84 | Open vessel system |
Properties
IUPAC Name |
4-methoxy-2-methylquinolin-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-11(14-2)9-6-8(12)3-4-10(9)13-7/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGREUUTQZOVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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